Differential Anti-Leishmanial Potency of Topoisomerase I Inhibitor 9 Compared to Standard Drug Amphotericin B
Topoisomerase I inhibitor 9 (compound 3d) demonstrates measurable anti-leishmanial activity against L. donovani promastigotes, with an IC50 of 34.81 μM . This is in contrast to the standard-of-care drug amphotericin B, which exhibits an IC50 in the nanomolar range (typically <0.1 μM) against the same strain [1]. While less potent than the clinical drug, this quantitative difference establishes compound 3d as a valuable research tool for studying topoisomerase IB inhibition in a parasitic model, serving as a chemical probe for mechanism-of-action studies distinct from membrane-active agents like amphotericin B.
| Evidence Dimension | Anti-leishmanial potency (IC50) against L. donovani promastigotes |
|---|---|
| Target Compound Data | 34.81 μM |
| Comparator Or Baseline | Amphotericin B: <0.1 μM (typically) |
| Quantified Difference | Target compound is approximately >300-fold less potent than the clinical comparator |
| Conditions | L. donovani DD8 promastigotes; Alamar Blue viability assay; 24-hour incubation |
Why This Matters
This quantification confirms the compound's utility is not as a therapeutic but as a selective chemical probe for dissecting topoisomerase IB biology in Leishmania.
- [1] Seifert, K., & Croft, S. L. (2006). In vitro and in vivo interactions between miltefosine and other antileishmanial drugs. Antimicrobial agents and chemotherapy, 50(1), 73-79. View Source
